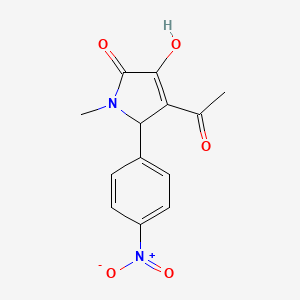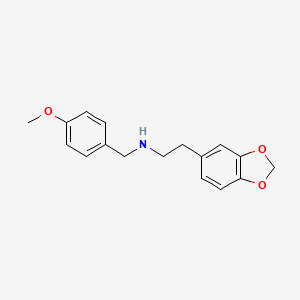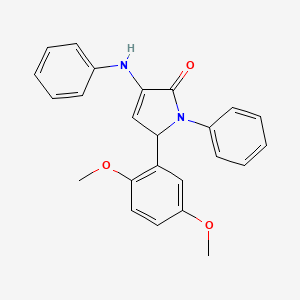![molecular formula C20H23N3O2S B5124920 N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5124920.png)
N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide, commonly known as DPA-714, is a small molecule that has gained attention in scientific research due to its potential applications in the field of neuroimaging. DPA-714 belongs to the family of translocator protein (TSPO) ligands, which are used as biomarkers for imaging inflammation and neurodegeneration in the brain.
作用机制
DPA-714 binds to N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide, a protein that is primarily located in the outer mitochondrial membrane of glial cells in the brain. Upon activation of microglia and astrocytes in response to inflammation or injury, N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide expression is upregulated, which leads to an increase in DPA-714 binding. This binding allows for the visualization of inflammation and neurodegeneration using positron emission tomography (PET) imaging.
Biochemical and Physiological Effects:
DPA-714 has been shown to have a high affinity for N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide, with a Ki value of 7.1 nM. It has also been shown to have good brain penetration and low toxicity, making it a safe and effective imaging agent for use in humans. DPA-714 has been used in preclinical studies to visualize neuroinflammation and neurodegeneration in animal models of neurological disorders.
实验室实验的优点和局限性
The advantages of using DPA-714 in lab experiments include its high affinity for N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide, good brain penetration, and low toxicity. However, the limitations of using DPA-714 include its high cost and the need for specialized equipment such as PET scanners for imaging.
未来方向
There are several future directions for research on DPA-714. One area of focus is the development of more potent and selective N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide ligands for improved imaging of neuroinflammation and neurodegeneration. Another area of focus is the use of DPA-714 in combination with other imaging agents for a more comprehensive understanding of the underlying mechanisms of neurological disorders. Additionally, the use of DPA-714 in clinical trials for the diagnosis and monitoring of neurological disorders is an area of active research.
合成方法
The synthesis of DPA-714 involves the reaction of 2,2-dimethyl-1,3-propanediamine with diphenylacetyl chloride, followed by the reaction with carbon disulfide and hydrazine hydrate. The resulting product is then purified through recrystallization to obtain DPA-714 in high purity.
科学研究应用
DPA-714 has been extensively studied for its potential use as a biomarker for neuroinflammation and neurodegeneration in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The ability of DPA-714 to selectively bind to N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide, which is upregulated in activated microglia and astrocytes in the brain, makes it a promising candidate for imaging inflammation and neurodegeneration in these disorders.
属性
IUPAC Name |
N-[[(2,2-diphenylacetyl)amino]carbamothioyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-20(2,3)18(25)21-19(26)23-22-17(24)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3,(H,22,24)(H2,21,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIULHYUSUITAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5124837.png)
![N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5124840.png)
![4-(4-fluorobenzyl)-1-[(5-methyl-3-isoxazolyl)methyl]piperidine trifluoroacetate](/img/structure/B5124861.png)

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5124867.png)
![benzyl 3-{[(3-methylphenyl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5124872.png)

![benzyl 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)propanoate](/img/structure/B5124883.png)
![2,4-dichloro-6-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol](/img/structure/B5124889.png)

![3,3'-methylenebis{6-[(4-biphenylylcarbonyl)amino]benzoic acid}](/img/structure/B5124917.png)
![6-methoxy-3-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B5124926.png)

![2-[(4-methoxyphenoxy)methyl]-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5124936.png)